

Unveiling the Active Nature of Nickel Telluride Electrocatalysts: An In-Situ Characterization Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel telluride*

Cat. No.: *B1630438*

[Get Quote](#)

A deep dive into the real-time analysis of **nickel telluride** during electrocatalysis reveals its dynamic surface chemistry and promising performance for clean energy applications. This guide compares the in-situ characterization of **nickel telluride** with other nickel-based chalcogenides and common electrocatalysts, providing researchers, scientists, and drug development professionals with supporting data and detailed experimental methodologies.

Nickel telluride (NiTe) has emerged as a highly efficient and robust electrocatalyst for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), key processes in water splitting for hydrogen production. Understanding the catalyst's structural and electronic evolution under operating conditions is paramount for designing more efficient and durable materials. In-situ characterization techniques provide a powerful lens to observe these changes as they happen, offering insights that ex-situ methods cannot capture.

Comparative Performance of Nickel Telluride

Nickel telluride, particularly in its Ni₃Te₂ form, has demonstrated superior electrocatalytic activity compared to its sulfide and selenide counterparts. This enhanced performance is often attributed to the higher covalency of the Ni-Te bond, which can modulate the electronic structure of the nickel active sites and facilitate the adsorption of reaction intermediates.

A key study highlights that Ni₃Te₂ electrodeposited on a glassy carbon electrode exhibits a remarkably low overpotential of 180 mV to achieve a current density of 10 mA cm⁻² for the

OER in alkaline medium.[1][2] This value is significantly lower than that observed for Ni₃S₂ and Ni₃Se₂ under similar conditions, positioning **nickel telluride** as a leading candidate among nickel chalcogenides for oxygen evolution. Furthermore, Ni₃Te₂ has proven to be a bifunctional catalyst, also efficiently catalyzing the HER.[1][2] For full water splitting, a cell voltage of only 1.66 V is required to reach 10 mA cm⁻².[1][2] The Faradaic efficiency for the OER has been reported to be as high as 99.8%, indicating excellent selectivity and minimal energy loss.[3]

Electrocatalyst	Reaction	Overpotential @ 10 mA cm ⁻² (mV)	Tafel Slope (mV dec ⁻¹)	Faradaic Efficiency (%)	Reference
Ni ₃ Te ₂	OER	180	Not Specified	~99.8	[1][2][3]
Ni ₃ Te ₂	HER	~250	Not Specified	Not Specified	[4]
NiTe-NiSe	OER	164	Not Specified	Not Specified	Not Specified
NiTe-NiSe	HER	76	Not Specified	Not Specified	Not Specified
Ni ₃ S ₂	OER	Higher than Ni ₃ Te ₂	Not Specified	Not Specified	[1][2]
Ni ₃ Se ₂	OER	Higher than Ni ₃ Te ₂	Not Specified	Not Specified	[1][2]
Fe-NiCo Sulfoselenide	OER	277 @ 50 mA cm ⁻²	82	Not Specified	[5]
NiFe LDH	OER	~208-239	Not Specified	Not Specified	Not Specified

In-Situ Characterization Techniques: A Closer Look

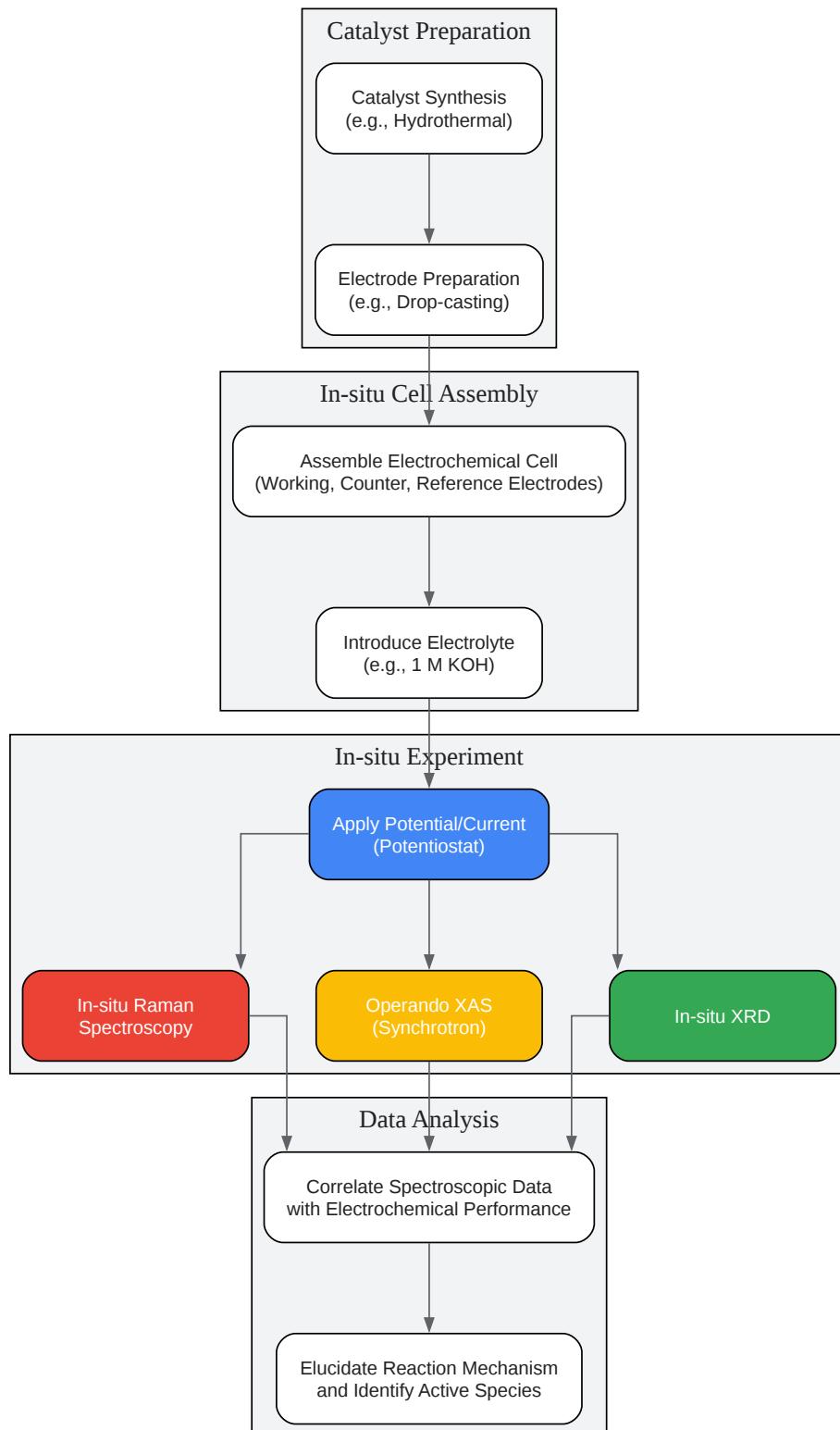
To understand the origin of **nickel telluride**'s high activity, researchers employ a suite of in-situ characterization techniques. These methods allow for the real-time monitoring of the catalyst's physical and chemical properties under electrocatalytic conditions.

Experimental Protocols

1. In-Situ Raman Spectroscopy: This technique probes the vibrational modes of molecules and can identify changes in the chemical bonding and structure of the catalyst surface.

- Methodology: A Raman spectrometer is coupled to a potentiostat and an electrochemical cell with a transparent window (e.g., quartz). The working electrode, coated with the **nickel telluride** catalyst, is immersed in the electrolyte (e.g., 1 M KOH). A laser beam (e.g., 532 nm or 633 nm) is focused onto the electrode surface, and the scattered light is collected and analyzed. Spectra are recorded at various applied potentials to observe potential-dependent changes. During the OER, for instance, the emergence of peaks around 475 and 557 cm⁻¹ can indicate the formation of γ -NiOOH, the active species for oxygen evolution.[6][7]

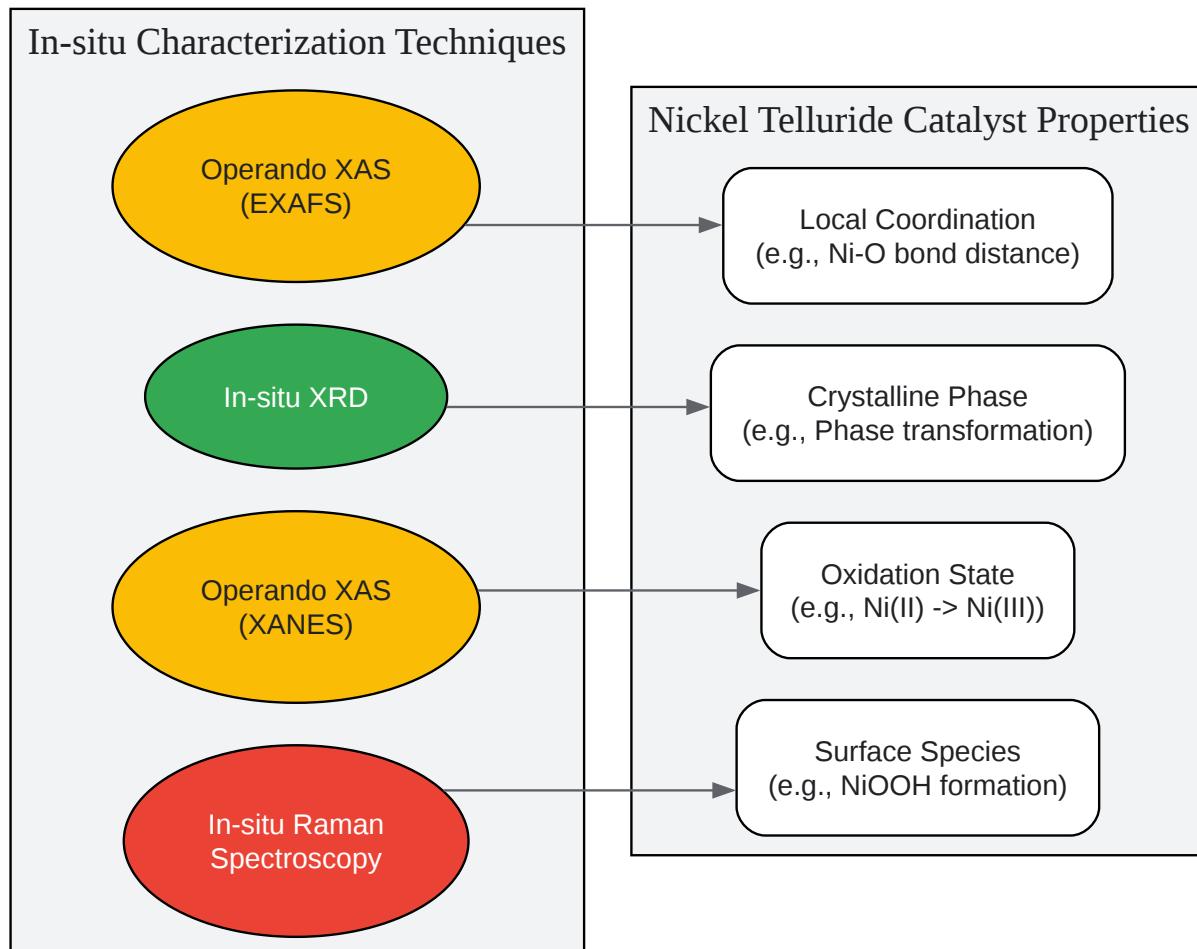
2. Operando X-ray Absorption Spectroscopy (XAS): XAS provides information about the local electronic structure and coordination environment of a specific element (in this case, nickel).


- Methodology: The experiment is typically conducted at a synchrotron light source. The **nickel telluride** catalyst is loaded onto a gas diffusion electrode or a conductive substrate and placed in a custom-designed electrochemical flow cell that allows for the passage of X-rays. The cell is filled with the electrolyte and connected to a potentiostat. X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) data are collected as the potential is swept or held at specific values. XANES analysis reveals changes in the oxidation state of nickel, while EXAFS provides information on the coordination number and bond distances to neighboring atoms.[8][9]

3. In-Situ X-ray Diffraction (XRD): This technique is used to identify the crystalline phases present in the catalyst and to monitor any changes in the crystal structure during the electrocatalytic reaction.

- Methodology: A specially designed electrochemical cell is mounted on an X-ray diffractometer. The cell contains the **nickel telluride** working electrode, a counter electrode, a reference electrode, and the electrolyte. The cell is designed to allow the X-ray beam to impinge on the working electrode while it is under potential control. XRD patterns are collected at different potentials to track phase transformations, such as the potential conversion of the initial **nickel telluride** phase to an oxide or hydroxide phase on the surface.[10][11]

Visualizing the In-Situ Workflow and a Logic Diagram of In-Situ Techniques


To better illustrate the process of in-situ characterization and the interplay between different techniques, the following diagrams are provided.

Experimental Workflow for In-situ Electrocatalysis Characterization

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the in-situ characterization of electrocatalysts.

Logical Relationships of In-situ Techniques for NiTe Characterization

[Click to download full resolution via product page](#)

Caption: Relationship between in-situ techniques and the catalyst properties they probe.

Conclusion

The in-situ characterization of **nickel telluride** electrocatalysts provides invaluable insights into their superior performance, particularly for the oxygen evolution reaction. Techniques such as

in-situ Raman spectroscopy, operando XAS, and in-situ XRD reveal the dynamic nature of the catalyst surface, confirming the formation of active nickel oxyhydroxide species and tracking changes in the electronic and crystal structure during catalysis. The comparative data clearly positions **nickel telluride** as a highly promising, cost-effective alternative to precious metal catalysts for water splitting technologies. Further in-situ studies will continue to unravel the intricate details of its catalytic mechanism, paving the way for the rational design of next-generation electrocatalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Nickel telluride as a bifunctional electrocatalyst for efficient water splitting in alkaline medium - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Situ/Operando Electrocatalyst Characterization by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Active Nature of Nickel Telluride Electrocatalysts: An In-Situ Characterization Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630438#in-situ-characterization-of-nickel-telluride-during-electrocatalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com